Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate

Description

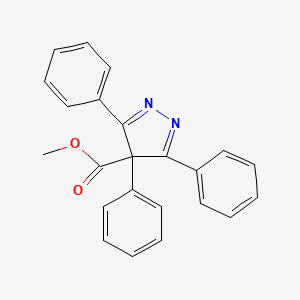

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with three phenyl groups at positions 3, 4, and 5, along with a methyl ester moiety at position 2. Pyrazole derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and catalysis. The triphenyl substitution pattern in this compound introduces significant steric bulk and aromaticity, which may influence its physicochemical properties, reactivity, and crystallographic behavior.

Properties

CAS No. |

53870-17-0 |

|---|---|

Molecular Formula |

C23H18N2O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

methyl 3,4,5-triphenylpyrazole-4-carboxylate |

InChI |

InChI=1S/C23H18N2O2/c1-27-22(26)23(19-15-9-4-10-16-19)20(17-11-5-2-6-12-17)24-25-21(23)18-13-7-3-8-14-18/h2-16H,1H3 |

InChI Key |

IHZWDIZHTRZXFI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Common reagents used in the synthesis include hydrazine derivatives and ethyl acetoacetate, often under acidic conditions . The reaction conditions may vary, but they generally involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The table below lists pyrazole carboxylate analogs from , ranked by structural similarity to Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate. Similarity scores (0.85–0.93) reflect variations in substituent size, position, and electronic effects:

| Compound Name (CAS No.) | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| Methyl 3-methyl-1H-pyrazole-4-carboxylate (23170-45-8) | 3-methyl, 1H-pyrazole, methyl ester | 0.93 | Smaller alkyl substituent; no aryl groups |

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (78703-53-4) | 1,3-dimethyl, carboxylic acid | 0.92 | Acidic -COOH group; lacks ester moiety |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate (85290-78-4) | 3-methyl, ethyl ester | 0.90 | Ethyl ester; smaller substituents |

| Methyl 3-ethyl-1H-pyrazole-4-carboxylate (1186537-91-6) | 3-ethyl, methyl ester | 0.90 | Larger alkyl chain at position 3 |

| Unspecified analog (37718-11-9) | Not detailed | 0.85 | Likely varied substituent pattern |

Key Observations :

- Substituent Size and Solubility : The triphenyl groups in the target compound likely reduce solubility in polar solvents compared to methyl or ethyl analogs due to increased hydrophobicity .

- Steric Hindrance : The bulky phenyl substituents may hinder reactivity at the pyrazole ring, contrasting with smaller alkyl-substituted analogs, which are more reactive in nucleophilic or electrophilic substitutions .

Biological Activity

Methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family. Its unique structure, characterized by three phenyl groups attached to a pyrazole ring and a carboxylate functional group, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.

- Molecular Formula : CHNO

- Molecular Weight : 354.40 g/mol

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines.

Key Findings:

- Cytotoxicity : Some derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC values as low as 0.39 µM for HCT116 cells .

- Mechanism of Action : The compound appears to interfere with cellular signaling pathways and induce apoptosis in cancer cells. It has been noted for its ability to inhibit key kinases involved in cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented.

Research Insights:

- Cyclooxygenase Inhibition : Compounds derived from this pyrazole have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, some derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects.

Findings:

- Broad-Spectrum Activity : The compound has displayed activity against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger). Testing against these organisms showed promising results with significant inhibition rates .

Summary of Biological Activities

Case Studies

- Cytotoxicity Study on MCF-7 Cells : A study evaluated the effect of various derivatives of this compound on MCF-7 cells and found that certain compounds had IC values lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory properties where derivatives were tested for their ability to inhibit COX enzymes in vitro. Results indicated that some compounds exhibited potent anti-inflammatory activity comparable to established COX inhibitors .

Q & A

Q. What are the common synthetic routes for preparing methyl 3,4,5-triphenyl-4H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Q. What are the primary reactivity patterns of this pyrazole ester in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The ester group is susceptible to hydrolysis (basic/acidic conditions) to yield carboxylic acids . The pyrazole ring’s nitrogen atoms can participate in coordination chemistry or act as weak bases. For triazole-pyrazole hybrids, azide-alkyne cycloaddition is a robust strategy for functionalization .

Advanced Research Questions

Q. How can crystallographic software like SHELX be applied to resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are critical for solving crystal structures. For example:

- Use direct methods (SHELXS) for phase determination in small-molecule crystallography .

- Employ "phase annealing" in SHELX-90 to handle twinned or high-resolution macromolecular data .

- Validate hydrogen bonding and π-stacking interactions using Mercury CSD for visualization .

Q. How do computational studies (DFT, MD) explain the electronic and steric effects of substituents on the pyrazole core?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess binding modes influenced by substituent steric effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for structurally similar analogs?

- Methodological Answer :

- Case Study : If NMR data conflicts with X-ray results (e.g., unexpected dihedral angles), re-examine sample purity via HPLC and validate crystallographic refinement parameters (R-factor, displacement parameters) .

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What strategies are effective for functionalizing the pyrazole ring to enhance bioactivity or material properties?

- Methodological Answer :

- Click Chemistry : Introduce triazole moieties via CuAAC to improve solubility or target engagement .

- Positional Isomerism : Modify substituent positions (e.g., methyl vs. phenyl groups) to tune electronic effects, as seen in analogs with varied antimicrobial activity .

- Hybridization : Fuse pyrazole with quinoline or triazepine rings to explore novel optical or catalytic properties .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods for similar pyrazole esters?

- Analysis :

- Catalyst Efficiency : Copper catalysts in CuAAC improve regioselectivity but may require strict anhydrous conditions .

- Purification Challenges : Column chromatography efficiency varies with silica gel quality and solvent gradients .

- Side Reactions : Competing pathways (e.g., over-hydrolysis of esters) can reduce yields if reaction monitoring (TLC, LC-MS) is inadequate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.